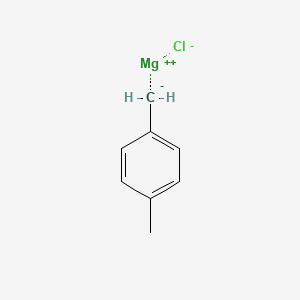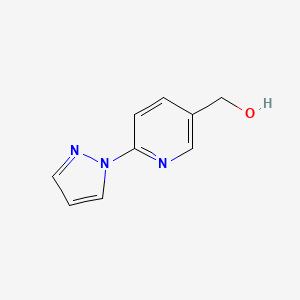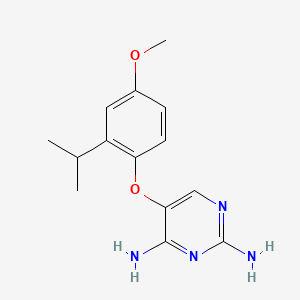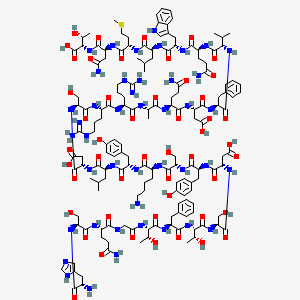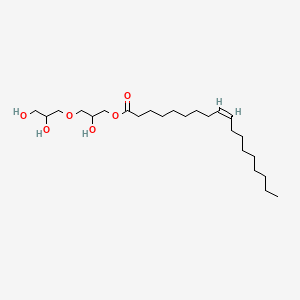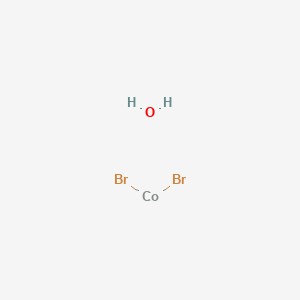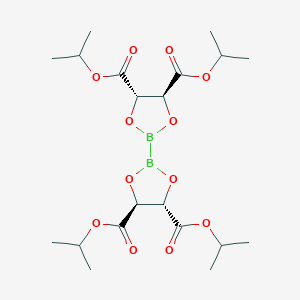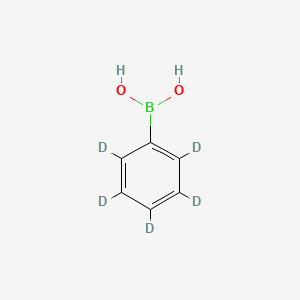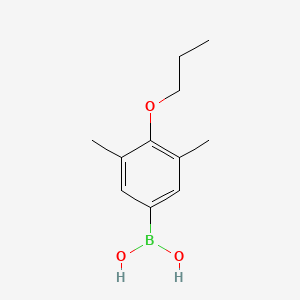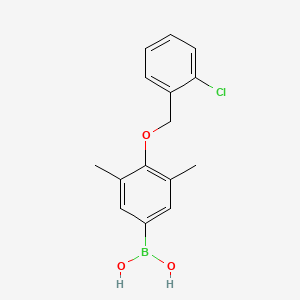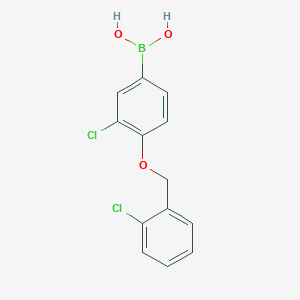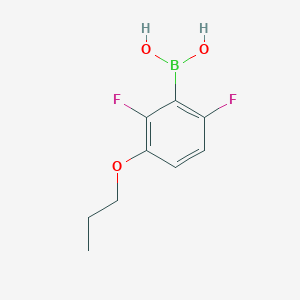
Magnesium;2-methylpropane;bromide
Übersicht
Beschreibung
Magnesium;2-methylpropane;bromide, also known as tert-butylmagnesium bromide, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a bromine atom and a 2-methylpropane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2-methylpropane;bromide is typically prepared by reacting magnesium metal with 2-bromo-2-methylpropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+(CH3)3CBr→(CH3)3CMgBr
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-methylpropane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.
Reduction Reactions: It can reduce certain organic compounds under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form alcohols.
Alkyl Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Solvents: Anhydrous ether is commonly used as a solvent to stabilize the Grignard reagent.
Major Products Formed
Alcohols: Formed by the reaction with carbonyl compounds.
Hydrocarbons: Formed by the reaction with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;2-methylpropane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain organic reactions.
Wirkmechanismus
The mechanism of action of Magnesium;2-methylpropane;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound forms a polar covalent bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Phenylmagnesium bromide: Contains a phenyl group instead of a 2-methylpropane group.
Ethylmagnesium bromide: Contains an ethyl group instead of a 2-methylpropane group.
Uniqueness
Magnesium;2-methylpropane;bromide is unique due to its bulky 2-methylpropane group, which can influence the steric and electronic properties of the reagent. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;2-methylpropane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZCGMDMXDLAGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447151 | |
| Record name | SCHEMBL115383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2259-30-5 | |
| Record name | SCHEMBL115383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


